N-(3-hydroxyphenyl)-4-methylbenzamide CAS 313493-69-5 properties
N-(3-hydroxyphenyl)-4-methylbenzamide CAS 313493-69-5 properties
An In-Depth Technical Guide: N-(3-hydroxyphenyl)-4-methylbenzamide (CAS 313493-69-5)
Executive Summary & Chemical Identity
N-(3-hydroxyphenyl)-4-methylbenzamide (CAS 313493-69-5) is a highly versatile, low-molecular-weight chemical entity frequently utilized as a privileged scaffold and building block in medicinal chemistry[1]. Characterized by its central amide linker bridging a 3-hydroxyphenyl ring and a 4-methylphenyl ring, this compound offers a precise spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic interaction sites[1].
As a Senior Application Scientist, I have observed that fragments of this nature are indispensable for hit-to-lead optimization campaigns. They provide an ideal structural foundation for the development of targeted therapeutics, particularly in the design of kinase inhibitors, antitubercular agents[2], and multidrug resistance (MDR) reversal agents[3].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of CAS 313493-69-5 is critical for predicting its pharmacokinetic behavior, membrane permeability, and target engagement potential.
Table 1: Physicochemical Properties of N-(3-hydroxyphenyl)-4-methylbenzamide [1]
| Property | Value | Pharmacological Significance |
| Molecular Formula | C14H13NO2 | Optimal for fragment-based or lead-like elaboration. |
| Molecular Weight | 227.26 g/mol | Well below the 500 Da limit of Lipinski's Rule of Five, allowing ample room for functionalization. |
| LogP | 2.82 | Ideal lipophilicity for passive membrane permeability and oral bioavailability. |
| Topological Polar Surface Area | 40.95 Ų | Excellent for cellular penetration; TPSA < 90 Ų suggests potential blood-brain barrier (BBB) penetration if required. |
| H-Bond Donors | 2 (-OH, -NH) | Facilitates critical interactions with target protein hinge regions or specific binding pockets. |
| H-Bond Acceptors | 2 (-OH, C=O) | Enhances target affinity and aqueous solubility. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding to a target protein. |
Causality in Design: The meta-hydroxyl group is strategically positioned to act as a versatile hydrogen bond donor/acceptor, often engaging with the hinge region of kinases or the polar residues of bacterial targets[2]. Conversely, the 4-methyl group provides a hydrophobic anchor, enabling favorable van der Waals interactions within lipophilic sub-pockets[2][3]. The rigid amide bond restricts conformational flexibility (only 2 rotatable bonds), which minimizes the entropic penalty upon target binding, thereby enhancing overall binding affinity.
Pharmacological Applications & Scaffold Utility
The structural architecture of N-(3-hydroxyphenyl)-4-methylbenzamide has been successfully integrated into various therapeutic discovery programs:
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Antitubercular Agents: Derivatives incorporating the 3-hydroxyphenyl and 4-methylbenzamide moieties, such as meta-amido bromophenols, have been identified as potent inhibitors of Mycobacterium tuberculosis H37Ra and multidrug-resistant strains[2]. The hydrophobic and π–π interactions provided by the 4-methylphenyl group are crucial for penetrating the complex mycobacterial cell wall and engaging the target[2].
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MDR Reversal Agents: Elaborations of this scaffold have been utilized in the structure-based discovery of pyrimidine aminobenzene derivatives. These compounds act as potent oral reversal agents against P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)-mediated multidrug resistance in cancer cells, restoring the efficacy of standard chemotherapeutics[3].
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Neurological & Sexual Dysfunction: Benzamide derivatives sharing similar structural motifs have been patented for their utility in treating sexual dysfunction by modulating central dopaminergic pathways (e.g., PVN and MPOA nuclei)[4].
Experimental Protocols: Synthesis and Assay Preparation
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Standardized Synthesis and Purification
The synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide is achieved via a classic amidation reaction between 3-aminophenol and 4-methylbenzoyl chloride[5][6].
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) as a non-nucleophilic base.
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Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the 3-aminophenol amine, which would otherwise halt the nucleophilic attack.
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Activation & Addition: Cool the mixture to 0°C using an ice bath. Add 4-methylbenzoyl chloride (1.1 eq) dropwise over 15 minutes[5].
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Causality: Cooling to 0°C and dropwise addition control the reaction exotherm and suppress the formation of di-acylated side products (e.g., esterification of the meta-hydroxyl group).
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Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
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Self-Validation: The disappearance of the 3-aminophenol spot (visualized under UV 254 nm or with ninhydrin stain) confirms reaction completion. Do not proceed to quench until the starting material is fully consumed.
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Quench & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl).
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Causality: NH4Cl safely neutralizes excess TEA and hydrolyzes any unreacted acid chloride without causing basic hydrolysis of the newly formed amide bond.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].
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Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure N-(3-hydroxyphenyl)-4-methylbenzamide[2].
Figure 1: Step-by-step synthetic workflow and purification logic for CAS 313493-69-5.
Protocol 2: In Vitro Screening Preparation
For researchers utilizing this compound in biological assays, proper handling is paramount to avoid false negatives due to compound precipitation.
Step-by-Step Methodology:
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Stock Solution: Weigh the purified compound and dissolve it in 100% molecular biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.
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Causality: The LogP of 2.82 indicates poor aqueous solubility[1]. DMSO ensures complete solvation of the hydrophobic 4-methylphenyl moiety while stabilizing the polar groups.
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Storage: Aliquot the stock solution into amber microcentrifuge tubes and store at -20°C.
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Causality: Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture into the hygroscopic DMSO, leading to compound precipitation over time.
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Assay Dilution: Perform serial dilutions in the specific assay buffer immediately prior to use. Ensure the final DMSO concentration in the biological assay does not exceed 1% (v/v).
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Self-Validation: Always run a vehicle control (1% DMSO in buffer) alongside the compound to validate that observed biological effects (e.g., cytotoxicity or target inhibition) are due to the compound itself and not solvent-induced toxicity[3].
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References
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Title: Discovery of meta-Amido Bromophenols as New Antitubercular Agents Source: J-Stage URL: [Link]
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Title: Structure-Based Discovery of Pyrimidine Aminobenzene Derivatives as Potent Oral Reversal Agents against P-gp- and BCRP-Mediated Multidrug Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
- Title: US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction Source: Google Patents URL
- Title: US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation Source: Google Patents URL
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Title: PRICE LIST (PL-06) - Advent Chembio (4-Methylbenzoyl chloride Synthesis) Source: Advent Chembio URL: [Link]
Sources
- 1. Compound N-(3-hydroxyphenyl)-4-methylbenzamide - Chemdiv [chemdiv.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction - Google Patents [patents.google.com]
- 5. US6143764A - Quinoline and quinazoline derivatives inhibiting platelet-derived growth factor receptor autophosphorylation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
- 6. adventchembio.com [adventchembio.com]
